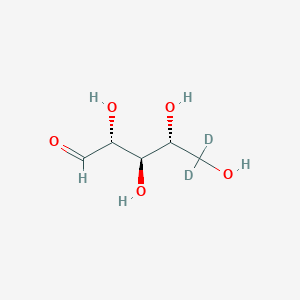

D-Ribose-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

(2R,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2 |

InChI Key |

PYMYPHUHKUWMLA-PTEVNSBISA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of D-Ribose-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of D-Ribose-d2, a deuterated variant of the essential pentose sugar D-Ribose. The precise determination of isotopic purity is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document outlines the available specifications for this compound, details the experimental protocols for assessing its isotopic enrichment, and presents a typical workflow for its use in metabolomics.

Data Presentation: Isotopic Purity of Commercially Available this compound

The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. It is crucial for researchers to consult the certificate of analysis (CoA) for the specific lot they are using. Below is a summary of representative isotopic purity data for deuterated D-Ribose products.

| Supplier | Product Name | Isotopic Purity Specification | Chemical Purity |

| Cambridge Isotope Laboratories | D-Ribose (2-D, 97%) | 97 atom % D | ≥98% |

| Various Suppliers (Typical) | This compound | >95% | >98% |

Note: The table will be updated as more specific data from other suppliers becomes available through ongoing research. Researchers are strongly encouraged to obtain lot-specific certificates of analysis for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of labeled compounds.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopologues.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like ribose.

-

Analysis Mode: Perform the analysis in full scan mode to capture the entire isotopic distribution.

-

Mass Range: Set the mass range to encompass the expected m/z values of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of D-Ribose.

-

Resolution: A mass resolution of at least 10,000 is recommended to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative NMR (qNMR) provides information on the position and extent of deuteration.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) that does not have signals overlapping with the ribose protons.

-

Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantification.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nucleus: Acquire a ¹H NMR spectrum.

-

Pulse Sequence: Use a standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being analyzed to ensure full relaxation and accurate integration.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to the remaining protons in the this compound molecule and the signal of the internal standard.

-

The reduction in the integral of the proton signal at the deuterated position relative to the integrals of other non-deuterated protons in the molecule or the internal standard allows for the calculation of the isotopic enrichment at that specific site.

-

Mandatory Visualization: Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for using this compound as an internal standard in a metabolomics study and a conceptual representation of its role in metabolic analysis.

Caption: Workflow for metabolite quantification using this compound.

Caption: Role of this compound in quantitative analysis.

A Technical Guide to D-Ribose-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and research applications of D-Ribose-d2. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated sugar for metabolic studies and other advanced research applications.

Introduction to this compound

This compound is a stable isotope-labeled form of D-Ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biomolecules such as RNA and ATP.[1] The replacement of one or more hydrogen atoms with deuterium, a heavy isotope of hydrogen, makes this compound a valuable tracer for metabolic flux analysis and other studies investigating the pentose phosphate pathway (PPP) and nucleotide biosynthesis.[2][3][4] Its use allows for the tracking of ribose metabolism and its contribution to various cellular processes without the safety concerns associated with radioactive isotopes.

Commercial Suppliers and Quantitative Data

Several commercial suppliers offer this compound for research purposes. The table below summarizes the key quantitative data available from prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific details.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| MedChemExpress | This compound | 478506-32-0 | C₅H₈D₂O₅ | 152.15 | ≥98.0% | Not specified |

| GlpBio | This compound | 478506-32-0 | C₅H₈D₂O₅ | 152.14 | Not specified | Not specified |

| CymitQuimica | D-Ribose-2-d | 202480-69-1 | C₅H₉DO₅ | 151.14 | Not specified | Not specified |

Key Research Applications and Experimental Protocols

This compound is primarily utilized as a tracer in metabolic flux analysis (MFA) to investigate the dynamics of the pentose phosphate pathway and nucleotide biosynthesis.[5][6] The deuterium label allows for the differentiation of exogenously supplied ribose from endogenous pools, enabling precise measurement of its uptake and incorporation into downstream metabolites.

Metabolic Flux Analysis using Mass Spectrometry

A common application of this compound involves its introduction into cell culture media, followed by the analysis of isotopic enrichment in key metabolites using mass spectrometry (MS).

Experimental Protocol: General Workflow for this compound Tracing in Cell Culture

-

Cell Culture: Plate cells at a desired density and culture in standard growth medium.

-

Isotope Labeling: Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and experimental goals.

-

Metabolite Extraction: After the desired incubation time, rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold saline followed by the addition of a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Optional): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

-

Mass Spectrometry Analysis: Analyze the prepared samples using either liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopologue distribution of key metabolites, such as nucleotides (ATP, GTP, etc.) and intermediates of the pentose phosphate pathway.

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes and calculate the fractional enrichment of the deuterium label in the metabolites of interest. This data can then be used in metabolic flux models to quantify pathway fluxes.

Note: This is a generalized protocol. Specific parameters such as cell number, labeling medium composition, incubation times, and mass spectrometry settings should be optimized for each experiment.

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound can be visualized through diagrams of the relevant biochemical pathways and the experimental workflow for its use as a tracer.

Pentose Phosphate Pathway and Nucleotide Biosynthesis

D-Ribose, and by extension this compound, is a central molecule in the pentose phosphate pathway, which generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate.[7] Exogenously supplied D-Ribose can enter this pathway and be incorporated into nucleotides.

Metabolic fate of this compound.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound.

This compound metabolic tracing workflow.

Conclusion

This compound is a powerful tool for researchers studying cellular metabolism, particularly the pentose phosphate pathway and nucleotide biosynthesis. The availability of this stable isotope-labeled compound from commercial suppliers, coupled with advanced analytical techniques like mass spectrometry, enables detailed investigation of metabolic fluxes in various biological systems. This guide provides a foundational understanding for the effective utilization of this compound in research and drug development.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Ribose-d2 in Elucidating the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated D-Ribose (D-Ribose-d2) as a stable isotope tracer in studies of the Pentose Phosphate Pathway (PPP). While direct experimental data using this compound is not extensively available in published literature, this document outlines the theoretical framework, experimental design considerations, and data interpretation strategies based on the well-established use of other isotopic tracers, particularly 13C-labeled glucose, in metabolic flux analysis of the PPP.

Introduction to the Pentose Phosphate Pathway and Isotope Tracing

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is critical for the production of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and for the synthesis of pentose sugars, which are essential precursors for nucleotides and nucleic acids.[1] The PPP is divided into two main branches: the oxidative phase, which generates NADPH, and the non-oxidative phase, which interconverts pentose phosphates with glycolytic intermediates.[2]

Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways, providing quantitative insights into reaction rates, or fluxes.[3] By introducing a substrate labeled with a heavy isotope (e.g., deuterium (²H or D) or carbon-13 (¹³C)), researchers can follow the incorporation of the isotope into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This compound as a Tracer for the Pentose Phosphate Pathway

The use of deuterated substrates offers a unique advantage in metabolic studies. While ¹³C tracers are excellent for tracking the carbon backbone of molecules, deuterium labeling can provide specific insights into redox reactions and the fate of hydrogen atoms.

Theoretically, administering D-Ribose labeled with deuterium (this compound) to cells or organisms would allow researchers to trace its entry and metabolism within the non-oxidative branch of the PPP. This could be particularly useful for:

-

Quantifying the flux through the non-oxidative PPP: By measuring the rate of incorporation of deuterium from this compound into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, the activity of transketolase and transaldolase can be determined.

-

Investigating the contribution of ribose salvage to nucleotide synthesis: this compound can be used to differentiate between de novo synthesis of ribose-5-phosphate from glucose via the oxidative PPP and the salvage of exogenous ribose for nucleotide production.

-

Probing the reversibility of the non-oxidative PPP reactions: The pattern of deuterium labeling in various sugar phosphates can reveal the directionality and reversibility of the transketolase and transaldolase reactions under different physiological conditions.

Quantitative Data from Isotope Tracing Studies of the PPP

Table 1: Mass Isotopomer Distribution of Ribose in Human Hepatoma Cells (Hep G2) Incubated with [1,2-¹³C₂]glucose

| Mass Isotopomer | Measured Relative Abundance (%) |

| m₀ (unlabeled) | 55.0 ± 2.5 |

| m₁ (¹³C₁) | 25.0 ± 1.5 |

| m₂ (¹³C₂) | 15.0 ± 1.0 |

| m₃ (¹³C₃) | 3.0 ± 0.5 |

| m₄ (¹³C₄) | 1.5 ± 0.3 |

| m₅ (¹³C₅) | 0.5 ± 0.1 |

Data adapted from Lee et al., American Journal of Physiology-Endocrinology and Metabolism, 1998.[1][4] This table shows the percentage of ribose molecules containing zero (m₀) to five (m₅) ¹³C atoms after incubation with [1,2-¹³C₂]glucose. The presence of m₁ isotopomers is indicative of flux through the oxidative PPP, while m₂ isotopomers are primarily generated through the non-oxidative PPP. The m₃, m₄, and m₅ isotopomers arise from the recycling of labeled intermediates through the pathway.

Experimental Protocols

The following sections outline detailed methodologies for conducting stable isotope tracing experiments to study the PPP. While the example focuses on ¹³C-labeled glucose, the principles are directly applicable to experiments using this compound.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., mammalian cell lines, primary cells) in appropriate culture vessels (e.g., 6-well plates, flasks) at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Tracer Introduction: After allowing the cells to adhere and resume growth (typically 24 hours), replace the standard culture medium with a medium containing the isotopically labeled substrate. For this compound, this would involve using a custom medium where unlabeled D-Ribose is replaced with this compound at a known concentration. For experiments with labeled glucose, a glucose-free medium is supplemented with the desired ¹³C-glucose isotopomer. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled metabolites.

-

Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is crucial and should be optimized to achieve isotopic steady-state for the metabolites of interest. For central carbon metabolism, this can range from minutes to several hours.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Immediately add a pre-chilled extraction solvent to quench all enzymatic activity. A common extraction solvent is 80% methanol (-80°C).

-

Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 5-10 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube. The supernatant can then be dried using a vacuum concentrator.

Mass Spectrometry Analysis

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extracts are often derivatized to increase their volatility and thermal stability. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

LC-MS or GC-MS Analysis: Reconstitute the dried extracts (or derivatized samples) in an appropriate solvent and inject them into a Liquid Chromatography-Mass Spectrometer (LC-MS) or GC-MS system. The instrument will separate the metabolites and detect the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the mass isotopomer distributions.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Correction: The raw mass spectrometry data is corrected for the natural abundance of heavy isotopes to determine the fractional enrichment of the tracer in each metabolite.

-

Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for computational models of cellular metabolism. Software packages such as INCA or Metran use iterative algorithms to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured MIDs.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the oxidative and non-oxidative branches of the Pentose Phosphate Pathway.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines the major steps involved in a typical stable isotope labeling experiment for metabolic flux analysis.

Conclusion

The use of stable isotope tracers, such as the proposed this compound, provides an unparalleled level of detail into the dynamic regulation of the Pentose Phosphate Pathway. While the direct application of this compound in PPP studies requires further investigation, the established methodologies from ¹³C-based metabolic flux analysis provide a robust framework for its implementation. By carefully designing and executing these experiments, researchers can gain critical insights into the metabolic reprogramming that occurs in various physiological and pathological states, paving the way for the development of novel therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Isotope: A Technical Guide to the Natural Abundance of Deuterium in D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of deuterium in D-ribose, a cornerstone molecule in cellular metabolism and the backbone of RNA. While the general abundance of deuterium in nature is well-established, its specific distribution within biological molecules like D-ribose is a nuanced field of study with significant implications for metabolic research, isotopic labeling, and drug development. This document provides a comprehensive overview of the current understanding, outlines the sophisticated experimental protocols for its determination, and visualizes the key metabolic pathway involved in ribose synthesis.

Quantitative Data on Deuterium Abundance

The natural abundance of deuterium (²H) is approximately 0.0156% of all hydrogen isotopes on Earth. However, its distribution within a specific molecule like D-ribose is not uniform and is influenced by the isotopic composition of substrates and the kinetic isotope effects of the enzymatic reactions in its biosynthetic pathway. To date, precise, high-resolution data on the natural site-specific abundance of deuterium in D-ribose is not widely available in published literature. Such data requires highly specialized and sensitive analytical techniques.

The following table presents the generally accepted natural abundance of deuterium and provides a framework for the type of data researchers would seek to populate through the experimental methods detailed in this guide.

| Isotopic Parameter | Value |

| General Natural Abundance of Deuterium (²H) | ~ 0.0156% |

| Site-Specific Natural Abundance in D-Ribose | |

| Position C1-H | Data not readily available |

| Position C2-H | Data not readily available |

| Position C3-H | Data not readily available |

| Position C4-H | Data not readily available |

| Position C5-H' | Data not readily available |

| Position C5-H'' | Data not readily available |

Researchers are encouraged to use the experimental protocols outlined below to determine these values for their specific samples of interest.

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterium in D-ribose, particularly at specific atomic positions, necessitates the use of advanced analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for determining the bulk deuterium content of a sample with very high precision.

Methodology:

-

Sample Preparation and Derivatization:

-

Pure D-ribose is isolated from the biological sample of interest.

-

The purified ribose is then derivatized to make it volatile for gas chromatography. A common derivatization procedure involves the formation of a tetra-acetate derivative.

-

-

Gas Chromatography (GC) Separation:

-

The derivatized ribose is injected into a gas chromatograph. The GC separates the ribose derivative from other volatile compounds in the sample.

-

-

Combustion and Reduction:

-

The separated ribose derivative is combusted at a high temperature (typically >1000°C) in the presence of an oxidant to produce CO₂, H₂O, and N₂.

-

The resulting water is then passed over a reducing agent (e.g., hot chromium) to produce H₂ gas.

-

-

Isotope Ratio Measurement:

-

The H₂ gas is introduced into the ion source of the mass spectrometer.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the precise measurement of the ratio of ²H¹H to ¹H₂.

-

The results are typically expressed in delta (δ) notation relative to a standard, such as Vienna Standard Mean Ocean Water (VSMOW).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ²H NMR spectroscopy is the primary method for determining the site-specific abundance of deuterium within a molecule.

Methodology:

-

Sample Preparation:

-

A highly purified and concentrated sample of D-ribose is dissolved in a suitable solvent that does not contain deuterium atoms that would interfere with the measurement (e.g., a deuterated solvent with a known, low level of residual protons).

-

-

NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer equipped with a deuterium probe.

-

A quantitative ²H NMR spectrum is acquired. This requires careful optimization of experimental parameters to ensure accurate integration of the signals, including:

-

A long relaxation delay to allow for full relaxation of all deuterium nuclei between scans.

-

Suppression of the nuclear Overhauser effect (NOE) where applicable.

-

A calibrated pulse width.

-

-

-

Spectral Analysis:

-

The resulting spectrum will show distinct peaks corresponding to the deuterium atoms at each position in the D-ribose molecule.

-

The integral of each peak is directly proportional to the abundance of deuterium at that specific position.

-

By comparing the integrals of the different signals, the relative site-specific deuterium abundance can be determined. To obtain absolute abundance, an internal or external standard with a known deuterium concentration is required.

-

Visualizing the Experimental Workflow and Metabolic Context

To aid in the understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for deuterium abundance determination and the metabolic pathway for D-ribose synthesis.

D-ribose is synthesized in the pentose phosphate pathway (PPP), a crucial metabolic route that also produces NADPH. The isotopic composition of the glucose substrate and the water in the cellular environment will influence the final deuterium distribution in the ribose product.

A Technical Guide to the Application of D-Ribose-d2 in Nucleotide Biosynthesis Research

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of D-Ribose-d2, a stable isotope-labeled sugar, as a powerful tool for investigating the complexities of nucleotide biosynthesis. By tracing the path of the deuterium-labeled ribose, researchers can gain critical insights into metabolic fluxes, pathway activities, and the effects of therapeutic agents on the synthesis of DNA and RNA precursors.

Core Concepts: Tracing Nucleotide Synthesis

Nucleotides, the building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo pathway, which builds nucleotides from simple precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1][2] Central to both pathways is the molecule 5-phosphoribosyl-1-pyrophosphate (PRPP), which provides the ribose sugar backbone.[3]

This compound serves as a metabolic tracer. When introduced to cells, it is processed through the pentose phosphate pathway (PPP) and incorporated into the cellular pool of PRPP.[4][5] By using mass spectrometry to detect the deuterium label in newly synthesized nucleotides, researchers can precisely quantify the contribution of exogenous ribose to these critical biosynthetic pathways.

Key Applications in Research

Metabolic Flux Analysis

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), a technique used to measure the rates of metabolic reactions within a cell.[6] this compound is particularly valuable for dissecting the pentose phosphate pathway (PPP), the primary route for endogenous ribose synthesis.[5] By comparing the incorporation of labels from this compound and labeled glucose, researchers can quantify the relative activities of the oxidative and non-oxidative branches of the PPP, providing a detailed picture of cellular metabolic strategy.

Distinguishing De Novo and Salvage Pathways

The balance between de novo and salvage synthesis is critical for cellular homeostasis and varies significantly between cell types and disease states.[7] Since both pathways utilize PRPP, this compound labeling effectively traces the ribose contribution to both. This allows for the quantification of the overall rate of nucleotide synthesis and can help infer the relative activity of each pathway, especially when combined with other tracers that label the base portion of the nucleotide (e.g., labeled glycine or hypoxanthine).[1]

Drug Development and Mechanism of Action

Many anticancer and antiviral drugs function by inhibiting nucleotide synthesis. This compound tracing offers a powerful method to study the effects of these drugs on cellular metabolism. A drug that inhibits the de novo pathway, for example, might lead to a compensatory increase in salvage activity, a phenomenon that can be quantitatively measured through changes in this compound incorporation. This provides direct evidence of a drug's mechanism of action and can help identify potential resistance mechanisms.

Experimental Protocols

A typical tracer experiment involves cell culture, labeling, metabolite extraction, and analysis by mass spectrometry.

General Experimental Workflow

The process begins with culturing cells to a desired density, followed by the introduction of media containing this compound. After a specific incubation period, cellular metabolism is quenched, and polar metabolites, including nucleotides, are extracted for analysis.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Seed cells (e.g., HeLa, A549) in appropriate culture vessels and grow to ~70-80% confluency.

-

Remove the standard growth medium and replace it with a labeling medium containing a known concentration of this compound (typically in the range of 10-100 µM).

-

Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

2. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Immediately quench metabolism by adding liquid nitrogen directly to the culture dish.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the frozen cells.

-

Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

3. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[8]

-

Chromatography: Use a reverse-phase column suitable for separating polar analytes like nucleotides (e.g., an ACQUITY UPLC HSS T3 column).[8]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphate-containing nucleotides.[8]

-

Acquire data in full scan mode to observe all isotopologues or use Selected Ion Monitoring (SIM) for targeted analysis.

Data Presentation and Interpretation

The primary output of a this compound experiment is the isotopologue distribution for each nucleotide of interest. An "isotopologue" is a molecule that differs only in its isotopic composition.

-

M+0: The unlabeled nucleotide (containing only naturally abundant isotopes).

-

M+1: The nucleotide containing one deuterium atom from the tracer.

-

M+2: The nucleotide containing two deuterium atoms from the tracer.

Sample Quantitative Data

The table below presents hypothetical data from an experiment testing the effect of a de novo synthesis inhibitor on a cancer cell line.

Table 1: Fractional Enrichment of Nucleotides After 24h this compound Labeling

| Condition | Nucleotide | M+0 (Unlabeled) | M+1 | M+2 | Total Labeled Fraction |

| Control (Vehicle) | ATP | 55% | 5% | 40% | 45% |

| GTP | 58% | 6% | 36% | 42% | |

| Drug Treatment | ATP | 75% | 4% | 21% | 25% |

| GTP | 78% | 5% | 17% | 22% |

Interpretation: The significant decrease in the M+2 fraction for both ATP and GTP in the drug-treated cells indicates that the drug is effectively inhibiting the synthesis of new nucleotides, confirming its mechanism of action.

Logical Interpretation of Outcomes

The pattern of labeling provides direct insight into the state of nucleotide metabolism.

References

- 1. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 7. De novo synthesis and salvage pathway coordinately regulate polyamine homeostasis and determine T cell proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding D-Ribose Metabolism with Deuterated Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a five-carbon sugar, is a fundamental building block for life, forming the backbone of RNA and DNA and being a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. The biosynthesis of D-ribose is intricately linked to central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Understanding the dynamics of D-ribose metabolism is crucial for research in various fields, including cancer biology, metabolic disorders, and neurodegenerative diseases.

Deuterated tracers, which are molecules where one or more hydrogen atoms have been replaced by their stable isotope deuterium (²H or D), have emerged as powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. When introduced into biological systems, these tracers are incorporated into downstream metabolites, and their journey can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of D-ribose metabolism, its regulation, and the application of deuterated tracers for its quantitative analysis.

Core Concepts of D-Ribose Metabolism

The primary route for de novo synthesis of D-ribose is the pentose phosphate pathway (PPP), a metabolic pathway that runs parallel to glycolysis. The PPP is divided into two main phases: the oxidative and the non-oxidative phase.

-

Oxidative Phase: This phase is irreversible and involves the conversion of glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. NADPH is a crucial reducing agent for antioxidant defense and reductive biosynthesis.

-

Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert various sugar phosphates. It allows for the synthesis of ribose-5-phosphate from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) without the production of NADPH. This phase provides flexibility to the cell to produce either NADPH or ribose-5-phosphate, depending on its metabolic needs.

D-ribose, in the form of ribose-5-phosphate, is a precursor for the synthesis of nucleotides through both de novo and salvage pathways. The de novo pathway synthesizes nucleotides from simpler precursors, while the salvage pathway recycles bases and nucleosides from the degradation of RNA and DNA.

Signaling Regulation of D-Ribose Metabolism

The flux through the pentose phosphate pathway is tightly regulated to meet the cell's demand for NADPH and ribose-5-phosphate. This regulation occurs at multiple levels, including allosteric regulation of enzymes and transcriptional control of gene expression.

Key Regulatory Nodes:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting enzyme of the oxidative PPP and is primarily regulated by the cellular ratio of NADP+ to NADPH. High levels of NADPH inhibit G6PD activity, thus slowing down the oxidative PPP when the demand for NADPH is low.

-

AMP-activated protein kinase (AMPK): As a central energy sensor, AMPK is activated under conditions of energy stress (low ATP). Activated AMPK can regulate the PPP to maintain NADPH homeostasis, which is critical for cell survival during metabolic stress.[1][2][3][4]

-

Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated by high glucose levels and promotes the expression of genes involved in glycolysis and lipogenesis. ChREBP also upregulates the expression of key PPP enzymes, such as G6PD and transketolase (TKT), to support nucleotide and fatty acid synthesis.[5][6][7][8][9]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Primarily known for its role in regulating lipid metabolism, SREBP-1c is activated by insulin and also induces the expression of G6PD.[10][11][12][13] This provides a mechanism for coordinating the synthesis of fatty acids and the NADPH required for this process.

Deuterated Tracers in D-Ribose Metabolism Studies

Stable isotope tracing is a powerful technique to quantitatively analyze metabolic pathways in living systems. Deuterated tracers, in particular, offer several advantages. Deuterium is non-radioactive and can be incorporated into various positions of a molecule. The increase in mass due to the presence of deuterium allows for the detection and quantification of labeled metabolites by mass spectrometry.

Commonly Used Deuterated Tracers:

-

Deuterated water (D₂O): When cells are cultured in a medium containing D₂O, deuterium is incorporated into newly synthesized biomolecules, including the ribose moiety of RNA. The rate of deuterium incorporation into RNA can be used to quantify the rate of RNA synthesis.[14]

-

Deuterated glucose: Glucose molecules labeled with deuterium at specific positions (e.g., [1,2-²H₂]-glucose, [6,6-²H₂]-glucose) can be used to trace the flow of carbon and hydrogen atoms through the PPP and into ribose. This allows for the quantification of the relative contributions of the oxidative and non-oxidative phases of the PPP to ribose synthesis.

Analytical Techniques:

-

Mass Spectrometry (MS): This is the most common technique for analyzing deuterated metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate complex mixtures of metabolites and determine their isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect and quantify deuterated compounds, providing information about the specific position of the deuterium label within a molecule.

Quantitative Analysis of D-Ribose Metabolism

The data obtained from deuterated tracer experiments can be used to calculate various metabolic parameters, such as metabolic flux rates and the fractional contribution of different pathways to the synthesis of a particular metabolite.

Table 1: Quantification of RNA Synthesis Rate in C2C12 Myotubes using D₂O Tracing

| Time (hours) | RNA Molar Percent Enrichment (MPE) (%) |

| 15 | 0.28 ± 0.03 |

| 27.5 | 0.35 ± 0.02 |

| 117 | 0.52 ± 0.02 |

| Data adapted from Brook et al., 2016.[14] MPE represents the percentage of newly synthesized RNA molecules. |

Table 2: Illustrative Example of Quantifying Ribose Contribution from Glucose using Deuterated Glucose Tracing

| Condition | Oxidative PPP Contribution to Ribose (%) | Non-oxidative PPP Contribution to Ribose (%) |

| Control | 35 ± 4 | 65 ± 4 |

| Drug Treatment X | 60 ± 5 | 40 ± 5 |

| This table presents hypothetical data to illustrate how deuterated glucose tracers can be used to quantify the relative contributions of the oxidative and non-oxidative PPP to ribose synthesis. The specific values would be determined experimentally by analyzing the mass isotopologue distribution of ribose derived from specifically labeled glucose tracers. |

Experimental Protocols

Protocol 1: Quantification of RNA Synthesis using D₂O and GC-MS/MS Analysis

This protocol is adapted from Brook et al., 2016.[14]

1. Cell Culture and Labeling:

- Culture C2C12 myotubes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- To initiate labeling, replace the culture medium with a medium containing a known enrichment of D₂O (e.g., 4%).

- Incubate the cells for the desired period (e.g., 0, 15, 27.5, 117 hours).

2. RNA Extraction and Hydrolysis:

- Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).

- Hydrolyze the RNA to its constituent ribonucleosides by incubating with nuclease P1 and alkaline phosphatase.

3. Derivatization of Ribose:

- The ribose from the hydrolyzed RNA is derivatized to a volatile compound suitable for GC-MS analysis. A common method is to convert it to its aldonitrile acetate derivative.

4. GC-MS/MS Analysis:

- Analyze the derivatized samples using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

- Use a suitable capillary column for the separation of the ribose derivative.

- Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for the unlabeled (M+0) and labeled (M+1, M+2, etc.) ribose derivative.

5. Data Analysis:

- Calculate the molar percent enrichment (MPE) of deuterium in ribose using the following formula: MPE = (Σ [Area of labeled peaks] / [Area of all peaks]) * 100

- The rate of RNA synthesis can be calculated from the rate of increase in MPE over time.

Protocol 2: General Protocol for Targeted LC-MS/MS Analysis of PPP Intermediates from Cell Culture

1. Cell Culture and Isotope Labeling:

- Culture cells in a suitable medium. For labeling experiments, use a medium where the unlabeled glucose is replaced with a deuterated glucose tracer (e.g., [1,2-²H₂]-glucose).

- Incubate the cells for a time sufficient to achieve isotopic steady-state in the PPP intermediates (typically a few hours).

2. Rapid Quenching and Metabolite Extraction:

- Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

- Scrape the cells in the cold methanol and transfer to a tube.

- Perform a liquid-liquid extraction to separate the polar metabolites from lipids and proteins. A common method is to use a mixture of methanol, chloroform, and water.

3. LC-MS/MS Analysis:

- Analyze the polar metabolite extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

- Use a suitable chromatography column for the separation of sugar phosphates, such as a hydrophilic interaction liquid chromatography (HILIC) column or an anion-exchange column.[15]

- Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the PPP intermediates (e.g., glucose-6-phosphate, 6-phosphogluconate, ribose-5-phosphate) and their deuterated isotopologues.

4. Data Analysis:

- Integrate the peak areas for each metabolite and its isotopologues.

- Correct for the natural abundance of stable isotopes.

- The mass isotopologue distribution (MID) of each metabolite can be used to infer the relative fluxes through different pathways. This often requires the use of metabolic flux analysis software.

Visualizing Metabolic and Signaling Pathways

DOT language scripts for generating diagrams of the key pathways are provided below.

Caption: D-Ribose Metabolism via the Pentose Phosphate Pathway.

Caption: Experimental Workflow for D₂O-based RNA Synthesis Measurement.

References

- 1. Oxidative pentose phosphate pathway regulates AMPK homeostasis by balancing opposing LKB1 and PP2A - Jing Chen [grantome.com]

- 2. AMPK regulates NADPH homeostasis to promote tumour cell survival during energy stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. The Protective Role of the Carbohydrate Response Element Binding Protein in the Liver: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucose-6-phosphate mediates activation of the carbohydrate responsive binding protein (ChREBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADD1/SREBP-1c Is Required in the Activation of Hepatic Lipogenic Gene Expression by Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]

D-Ribose-d2: A Technical Guide for Investigating Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Ribose-d2 as a stable isotope tracer for studying metabolic disorders. Deuterated ribose serves as a powerful tool to probe the dynamics of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and related metabolic networks that are often dysregulated in diseases such as diabetes, cancer, and neurodegenerative disorders. This document outlines the core principles, experimental methodologies, data interpretation, and potential applications of this compound in metabolic research.

Introduction to D-Ribose and its Role in Metabolism

D-ribose is a naturally occurring five-carbon monosaccharide that is a fundamental component of essential biomolecules, including ribonucleic acid (RNA), adenosine triphosphate (ATP), and nicotinamide adenine dinucleotide (NAD).[1][2][3][4] Its synthesis is primarily governed by the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[5][6][7] The PPP has two main branches: the oxidative branch, which produces NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts pentose phosphates with intermediates of glycolysis.[5][7]

Disturbances in D-ribose metabolism have been linked to several metabolic disorders. For instance, elevated levels of D-ribose have been observed in patients with type 2 diabetes mellitus, suggesting a potential role in the pathophysiology of the disease.[1][8] Furthermore, due to its role in ATP synthesis, D-ribose supplementation has been explored as a therapeutic strategy for conditions associated with impaired cellular bioenergetics, such as congestive heart failure.[1][8][9]

This compound as a Metabolic Tracer

Stable isotope tracers, such as this compound (deuterated D-ribose), are invaluable tools for elucidating the flux through metabolic pathways.[10][11] By replacing one or more hydrogen atoms with deuterium, the mass of the ribose molecule is increased. This mass shift allows for the tracking of the labeled ribose and its metabolic products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

The use of this compound offers several advantages:

-

Directly Probing the PPP: It provides a direct means to measure the flux into and out of the pentose phosphate pathway, offering insights into both the oxidative and non-oxidative branches.

-

Tracing Nucleotide Biosynthesis: The incorporation of the deuterium label into RNA and DNA precursors can be monitored to quantify the rate of de novo nucleotide synthesis.[2][15][16]

-

Non-Radioactive: As a stable isotope, it is non-radioactive and safe for use in a wide range of experimental systems, including cell cultures, animal models, and potentially human studies.[17]

Key Metabolic Pathways Investigated with this compound

The primary application of this compound is to trace the flow of carbon and hydrogen atoms through central metabolic pathways.

Pentose Phosphate Pathway (PPP)

This compound can be used to quantify the relative contributions of the oxidative and non-oxidative branches of the PPP to the synthesis of ribose-5-phosphate. By analyzing the mass isotopomer distribution of ribose isolated from RNA or other nucleotides, researchers can model the flux through the key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), transketolase (TKT), and transaldolase (TALDO).

Experimental Workflow for PPP Flux Analysis using this compound

Caption: A typical experimental workflow for metabolic flux analysis using this compound.

Nucleotide Biosynthesis

The ribose moiety of nucleotides is derived from ribose-5-phosphate. By supplying this compound, the rate of de novo synthesis of purine and pyrimidine nucleotides can be determined by measuring the incorporation of the deuterium label into the ribose component of RNA and DNA. This is particularly relevant in cancer research, where rapidly proliferating cells exhibit high rates of nucleotide synthesis.

De Novo Nucleotide Biosynthesis Pathway Tracing

Caption: Tracing of this compound into de novo purine and pyrimidine synthesis pathways.

Experimental Protocols

While specific protocols will vary depending on the experimental system, the following provides a general framework for using this compound as a metabolic tracer.

Cell Culture Experiments

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will need to be optimized for the specific cell line and experimental question.

-

Time Course: Harvest cells at various time points to monitor the kinetics of label incorporation.

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if necessary to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent for sugars is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Mass Spectrometry Analysis: Analyze the samples using either liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopomer distribution of ribose and other relevant metabolites.

Animal Studies

-

Tracer Administration: this compound can be administered to animals via various routes, including oral gavage, intraperitoneal injection, or intravenous infusion. The choice of administration route will depend on the desired metabolic state and the target tissues.

-

Tissue Harvesting: At predetermined time points, euthanize the animals and rapidly collect the tissues of interest.

-

Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solvent and proceed with the extraction as described for cell cultures.

-

Sample Preparation and MS Analysis: Follow the same procedures as outlined for cell culture experiments.

Data Presentation and Interpretation

Mass Isotopomer Distribution Analysis (MIDA)

The raw data from the mass spectrometer will consist of the relative abundances of different mass isotopomers for each metabolite of interest. For example, for ribose (molecular weight of the derivatized form will be higher), you would observe peaks corresponding to the unlabeled molecule (M+0) and molecules containing one (M+1), two (M+2), etc., deuterium atoms. This distribution of isotopomers provides a fingerprint of the metabolic pathways that were active.[13]

Quantitative Data Summary

The following tables provide examples of how quantitative data from this compound tracing experiments can be presented.

Table 1: Mass Isotopomer Distribution of Ribose in RNA from Healthy vs. Diseased Cells

| Mass Isotopomer | Healthy Control (% Abundance) | Diseased Model (% Abundance) |

| M+0 (Unlabeled) | 85.2 ± 3.1 | 65.7 ± 4.5 |

| M+1 | 10.5 ± 1.8 | 25.3 ± 3.2 |

| M+2 | 3.1 ± 0.9 | 7.8 ± 1.5 |

| M+3 | 1.2 ± 0.5 | 1.2 ± 0.6 |

Data are representative and will vary based on the specific experimental conditions.

Table 2: Calculated Metabolic Fluxes through the Pentose Phosphate Pathway

| Metabolic Flux | Healthy Control (Relative Flux) | Diseased Model (Relative Flux) |

| Oxidative PPP | 0.15 ± 0.03 | 0.35 ± 0.05 |

| Non-oxidative PPP (to Ribose-5-P) | 0.05 ± 0.01 | 0.10 ± 0.02 |

| Glycolysis | 0.80 ± 0.07 | 0.55 ± 0.06 |

Fluxes are normalized to the rate of glucose uptake.

Applications in Drug Development

This compound can be a valuable tool in the development of drugs targeting metabolic pathways.

-

Target Validation: By measuring changes in metabolic fluxes in response to a drug candidate, researchers can confirm that the drug is engaging its intended target and modulating the desired pathway.

-

Mechanism of Action Studies: Tracing the metabolic fate of this compound can help to elucidate the downstream effects of a drug on interconnected metabolic networks.

-

Biomarker Discovery: Alterations in the labeling patterns of specific metabolites following drug treatment could serve as biomarkers of drug efficacy.

Logical Relationship in Drug Development using this compound

Caption: A logical workflow illustrating the use of this compound in the drug development pipeline.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals investigating the complexities of metabolic disorders. Its ability to directly probe the pentose phosphate pathway and nucleotide biosynthesis provides unparalleled insights into cellular metabolism. By incorporating the methodologies and principles outlined in this guide, researchers can leverage the power of stable isotope tracing to advance our understanding of metabolic diseases and accelerate the development of novel therapeutic interventions.

References

- 1. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. codeage.com [codeage.com]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. incacao.be [incacao.be]

- 7. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. med.libretexts.org [med.libretexts.org]

- 17. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Laboratory Application of D-Ribose-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and laboratory applications of D-Ribose-d2, a deuterated stable isotope of the naturally occurring pentose sugar, D-Ribose. This document is intended to serve as a technical resource for professionals in research and development, offering detailed safety information, experimental considerations, and insights into the metabolic pathways involving this compound.

Safety and Handling of this compound

The safe handling of this compound in a laboratory setting is paramount to ensure personnel safety and prevent contamination. The following information is synthesized from various safety data sheets (SDS) and general laboratory safety guidelines.

Hazard Identification and First Aid

This compound is generally not classified as a hazardous substance.[1] However, as with any chemical, it is important to handle it with care. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

| PPE Category | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields.[1] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] |

| Respiratory Protection | A NIOSH-approved respirator is recommended when working with large quantities or in poorly ventilated areas to avoid dust formation.[1] |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

-

Avoid formation of dust and aerosols.[2]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1][2]

-

Wash hands thoroughly after handling.[2]

-

General laboratory hygiene practices are recommended.[3]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store at room temperature away from light and moisture.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[2]

-

Large Spills: Evacuate personnel to a safe area. Wear appropriate PPE and contain the spill. Sweep up the material and dispose of it as hazardous waste.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Hazardous Combustion Products: Carbon oxides (CO, CO2) may be formed during a fire.[1]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.[1][2]

Metabolic Pathways and Biological Significance

D-Ribose is a central molecule in cellular metabolism, primarily known for its role as a key component of ATP, the main energy currency of the cell, as well as RNA and DNA.[5] this compound, as a stable isotope-labeled compound, is an invaluable tool for tracing the metabolic fate of ribose in various biological systems.

The Pentose Phosphate Pathway (PPP)

D-Ribose is synthesized in the body via the pentose phosphate pathway (PPP).[6] Supplemental D-Ribose can bypass the initial, rate-limiting steps of the PPP to be converted into D-ribose-5-phosphate, a precursor for nucleotide synthesis.[7] This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress.

Influence on Insulin and AMPK Signaling

D-Ribose administration has been shown to influence key metabolic signaling pathways. It can cause a transient decrease in blood glucose levels, which is thought to be partly mediated by an indirect stimulation of insulin secretion.[8][9]

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Given D-Ribose's role in ATP synthesis, it is plausible that changes in cellular energy status induced by D-Ribose supplementation could impact AMPK activity, thereby influencing downstream metabolic processes such as glucose uptake and fatty acid oxidation.

Experimental Protocols: Metabolic Tracing with this compound

This compound is a powerful tool for metabolic flux analysis, allowing researchers to trace the incorporation of ribose into various metabolic pathways. The following provides a generalized workflow for an in vitro metabolic tracing experiment using this compound in cultured cells.

Conceptual Experimental Workflow

The general workflow for a stable isotope tracing experiment involves culturing cells in the presence of the labeled substrate, followed by quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.

Detailed Methodology for In Vitro Metabolic Tracing

This protocol outlines the key steps for conducting a metabolic flux analysis experiment using this compound in cultured mammalian cells.

Materials:

-

This compound (stable isotope-labeled)

-

Cell culture medium (appropriate for the cell line)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), ice-cold

-

Acetonitrile (LC-MS grade), ice-cold

-

Water (LC-MS grade), ice-cold

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge tubes

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Protocol:

-

Cell Seeding and Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture under standard conditions until they reach the desired confluency (typically 70-80%).

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration. The standard glucose concentration may need to be adjusted depending on the experimental goals.

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled ribose into various metabolic pathways. The incubation time will depend on the turnover rate of the metabolites of interest.

-

-

Metabolism Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.

-

Add ice-cold extraction solvent (e.g., 80% methanol in water) to the frozen cells.

-

Scrape the cells from the culture vessel into the extraction solvent.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously and incubate on ice for 15-20 minutes to ensure complete extraction.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).

-

Centrifuge the reconstituted sample to remove any remaining particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using an appropriate HPLC-MS/MS method to separate and detect the deuterated metabolites.

-

The mass spectrometer will be set to detect the mass shifts corresponding to the incorporation of deuterium from this compound into downstream metabolites.

-

-

Data Analysis and Interpretation:

-

Process the raw mass spectrometry data to identify and quantify the isotopologues of the metabolites of interest.

-

Calculate the fractional enrichment of the deuterium label in each metabolite over time.

-

Use metabolic flux analysis software to model the data and determine the relative and absolute fluxes through the relevant metabolic pathways.

-

Conclusion

This compound is a valuable tool for researchers studying cellular metabolism. When handled with the appropriate safety precautions, it can provide detailed insights into the dynamics of the pentose phosphate pathway and its connections to other key metabolic and signaling networks. This guide provides a foundational understanding of the safe handling and experimental application of this compound to support its effective use in a laboratory setting. Researchers should always consult the specific Safety Data Sheet for the product they are using and adhere to their institution's safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

The Use of D-Ribose-d2 in Cell Culture: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled D-Ribose (D-Ribose-d2) in cell culture for metabolic studies. While direct preliminary studies on this compound are emerging, this document synthesizes the well-established roles of D-Ribose in cellular metabolism with proposed methodologies for utilizing its deuterated isotopologue as a powerful tracer. This guide will cover the core principles of D-Ribose metabolism, its impact on cellular functions, and detailed protocols for conducting metabolic tracing experiments using this compound.

Introduction to D-Ribose and its Cellular Significance

D-Ribose, a naturally occurring five-carbon sugar, is a fundamental building block for essential biomolecules and a key player in cellular energy metabolism.[1][2][3] It is a central component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][4] D-Ribose is synthesized endogenously via the pentose phosphate pathway (PPP), a critical metabolic route that also produces NADPH, a key reductant in biosynthetic processes and antioxidant defense.[5]

Exogenously supplied D-Ribose can be readily taken up by cells and phosphorylated to ribose-5-phosphate, which then enters the PPP.[6] This can bypass rate-limiting steps in the endogenous synthesis of ribose, thereby accelerating the production of ATP and nucleotides.[2][7] This property has led to the investigation of D-Ribose as a supplement to support cellular energy in conditions of mitochondrial dysfunction and to aid in recovery after strenuous exercise.[2][7]

However, high concentrations of D-Ribose have also been shown to have potential cytotoxic effects. It is a highly reactive reducing sugar that can participate in non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[8][9][10][11][12][13] The accumulation of AGEs can induce cellular stress and has been linked to decreased cell viability.[8][10][14]

The use of deuterated D-Ribose (this compound) offers a powerful tool to dissect the metabolic fate of exogenous ribose in a precise and quantitative manner. As a stable isotope tracer, this compound can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This allows researchers to trace the incorporation of the deuterated label into various downstream metabolites, providing invaluable insights into metabolic fluxes and pathway activities.

Key Metabolic Pathways Involving D-Ribose

The primary metabolic pathway for D-Ribose is the Pentose Phosphate Pathway (PPP). Exogenous D-Ribose enters this pathway after being phosphorylated to Ribose-5-Phosphate.

Proposed Experimental Protocols for this compound Tracing

The following protocols are proposed for conducting stable isotope tracing experiments in cell culture using this compound. These are based on established methodologies for metabolic tracing with other deuterated substrates.[15][16][17][18]

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).

-

Medium Preparation: Prepare culture medium containing this compound at the desired concentration. It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled ribose. The standard culture medium should be used as a control.

-

Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.

-

Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the deuterium label into downstream metabolites.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Mass Spectrometry Analysis

-

Sample Resuspension: Resuspend the dried metabolite extract in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will be able to distinguish between the naturally occurring metabolites and their deuterated isotopologues based on the mass difference.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify the different isotopologues of each metabolite of interest. The fractional enrichment of the deuterium label can then be calculated.

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data that could be generated from a this compound tracing experiment in a cancer cell line known for high glucose and ribose uptake.

Table 1: Fractional Enrichment of Deuterium in Key Metabolites Over Time

| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |

| Ribose-5-Phosphate | 85% | 95% | 98% | 99% |

| PRPP | 70% | 88% | 92% | 95% |

| ATP | 35% | 65% | 80% | 90% |

| GTP | 30% | 60% | 75% | 88% |

| Fructose-6-Phosphate | 5% | 15% | 25% | 35% |

| Glyceraldehyde-3-Phosphate | 4% | 12% | 20% | 30% |

Table 2: Impact of D-Ribose Concentration on Cell Viability and ATP Levels (24-hour incubation)

| D-Ribose Conc. (mM) | Cell Viability (% of Control) | Relative ATP Levels (% of Control) |

| 0 | 100% | 100% |

| 5 | 98% | 115% |

| 10 | 95% | 125% |

| 25 | 80% | 110% |

| 50 | 65% | 90% |

Conclusion

The use of this compound in cell culture presents a significant opportunity for researchers to gain a deeper understanding of ribose metabolism and its impact on cellular bioenergetics and signaling. By employing the stable isotope tracing methodologies outlined in this guide, scientists can precisely track the metabolic fate of exogenous D-Ribose, quantify its contribution to various metabolic pathways, and assess its effects on cell health and function. This powerful technique will be invaluable for basic research in cell metabolism and for the development of novel therapeutic strategies targeting metabolic pathways in diseases such as cancer and metabolic disorders.

References

- 1. How D-ribose supplies the cells in the body with energy [vita-world24.de]

- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. sweetcures.eu [sweetcures.eu]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. D-Ribose for Cellular Energy Support | Designs for Health [casi.org]

- 8. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]

- 9. D-ribose induces cellular protein glycation and impairs mouse spatial cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]